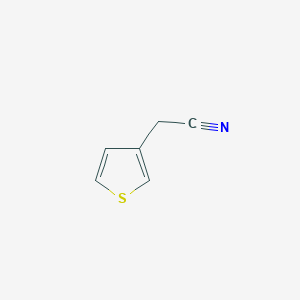

3-Thiopheneacetonitrile

Overview

Description

3-Thiopheneacetonitrile is an organic compound with the chemical formula C6H5C2H4SCN. It is a colorless to light yellow liquid that is soluble in most organic solvents such as ethanol, ether, and chloroform . This compound is known for its versatility in organic synthesis and its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetonitrile is typically prepared through an etherification reaction. The process involves the following steps :

- At low temperature, sulfuric acid is added to thiophene to generate thiophene sulfonic acid.

- An ethyl group is introduced by reacting ethyl bromide with thiophene sulfonic acid.

- The resulting product is then treated with sodium cyanide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but often involves optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques are common in large-scale production.

Chemical Reactions Analysis

3-Thiopheneacetonitrile undergoes various chemical reactions, including :

Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include sodium cyanide and alkyl halides.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Formation of Metal Complexes: this compound can form complexes with metals, which are useful in catalysis and materials science.

Major Products Formed:

- Substituted thiophene derivatives

- Oxidized or reduced thiophene compounds

- Metal-thiophene complexes

Scientific Research Applications

Electrochemical Applications

3-Thiopheneacetonitrile is utilized in electrochemical sensors due to its conductive properties. Research has demonstrated its effectiveness in the formation of polymer films for sensor applications.

Case Study: Electrochemical Characterization

A study focused on the electrochemical characterization of poly this compound revealed that it can be electrodeposited using various techniques such as potentiodynamic and chronoamperometric methods. The films exhibited good stability and repeatability, making them suitable for sensor applications .

Table: Electrochemical Performance Metrics

| Metric | Value |

|---|---|

| Repeatability | >90% |

| Reproducibility | >80% |

| Stability (days) | Up to 30 days |

Biosensor Development

Biosensors employing this compound have been developed for detecting biological analytes. The compound's ability to form stable films allows for effective immobilization of enzymes.

Case Study: Glucose Detection

Research conducted on enzyme biosensors using polythiophene matrices, including this compound, showed enhanced performance in glucose detection. The biosensor demonstrated a significant current response to glucose over a wide range of concentrations, indicating its potential for real-time monitoring applications .

Photophysical Properties

The photophysical characteristics of this compound derivatives have been explored for their potential use in imaging and sensing applications.

Case Study: Copper Ion Detection

A derivative of this compound was synthesized as a probe for detecting copper ions (Cu²⁺) in living cells. This compound exhibited low cytotoxicity and effective fluorescence properties, allowing for real-time imaging of Cu²⁺ in biological environments. The study confirmed the probe's selectivity and sensitivity towards Cu²⁺ ions, showcasing its applicability in bioimaging .

Material Science Applications

In material science, this compound is used in the synthesis of conducting polymers and nanomaterials. Its incorporation into polymer matrices enhances electrical conductivity and mechanical properties.

Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Mechanical Strength | Enhanced |

| Thermal Stability | Moderate |

Mechanism of Action

The mechanism of action of 3-Thiopheneacetonitrile involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile in substitution reactions, an oxidizing or reducing agent in redox reactions, and a ligand in metal complex formation. These interactions are crucial for its applications in synthesis and catalysis.

Comparison with Similar Compounds

3-Thiopheneacetonitrile can be compared with other similar compounds such as :

2-Thiopheneacetonitrile: Similar in structure but differs in the position of the nitrile group.

3-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.

3-Thiophenemethanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: this compound is unique due to its specific chemical properties and reactivity, making it a valuable compound in organic synthesis and materials science.

Biological Activity

3-Thiopheneacetonitrile (C6H5NS) is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its thiophene ring structure, which contributes to its biological activity. The compound's molecular formula is C6H5NS, and it has a molecular weight of approximately 125.17 g/mol. The presence of the thiophene moiety is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its role as a substrate for nitrilase enzymes and its potential antiviral properties.

Nitrilase Activity

Research has shown that this compound exhibits significant activity as a substrate for nitrilases. A study reported that this compound demonstrated a relative activity of 188% when tested against various nitrilase enzymes, indicating its effectiveness as a substrate compared to other compounds .

Table 1: Nitrilase Activity Comparison

| Compound | Relative Activity (%) |

|---|---|

| This compound | 188 |

| 2-Thiopheneacetonitrile | 385 |

| Benzonitrile | Reference |

This high relative activity suggests that this compound could be utilized in biocatalytic applications where nitrilases are involved in the hydrolysis of nitriles.

Antiviral Activity

In addition to its enzymatic interactions, this compound derivatives have been investigated for their antiviral properties. A study highlighted that certain thiophene derivatives exhibited potent antiviral effects against the Ebola virus pseudotyped virus (pEBOV). The selectivity index (SI) values indicated that these compounds could be effective at low concentrations while maintaining low cytotoxicity .

Table 2: Antiviral Activity Data

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Thiophene Derivative A | 0.07 | 16 | 229 |

| Thiophene Derivative B | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that these compounds may inhibit viral entry by interfering with critical interactions between viral proteins and host cell receptors. For instance, they may affect the binding of Ebola glycoprotein to Niemann-Pick C1 (NPC1), which is essential for viral entry into cells .

Case Studies

- Enzyme Characterization : In a study focused on enzyme characterization, researchers isolated and characterized a novel arylacetonitrilase that showed high activity with arylacetonitriles including this compound. This enzyme exhibited a broad pH range and significant long-term stability, making it suitable for industrial applications .

- Antiviral Efficacy : Another case study evaluated the antiviral efficacy of thiophene derivatives against various viral strains, demonstrating that modifications to the thiophene structure significantly influenced their biological activity. Compounds with specific substituents maintained higher selectivity indexes compared to others .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Thiopheneacetonitrile with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of thiophene derivatives. For high purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol. Monitor purity via GC-MS (>97% as per industrial standards ). Ensure inert conditions to prevent hydrolysis of the nitrile group. Safety protocols, such as using sealed containers and proper ventilation, are critical during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3) to resolve thiophene ring protons (δ 7.0–7.5 ppm) and nitrile carbon (δ ~120 ppm).

- FT-IR : Confirm nitrile presence via C≡N stretching (~2250 cm⁻¹) and thiophene ring vibrations (3100–3000 cm⁻¹) .

- GC-MS : Use electron ionization (EI) to detect molecular ion [M⁺] at m/z 123 and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in tightly sealed containers at 0–6°C to prevent degradation. Avoid contact with oxidizing agents .

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in a fume hood due to acute toxicity (OSHA HCS Hazard Class III; H301: Toxic if swallowed) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic effects of the thiophene ring on this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental Hammett σ constants for substituent effects . Validate predictions via kinetic studies of nucleophilic additions (e.g., Grignard reactions) under controlled conditions .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., sublimation enthalpy) of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference phase transition data (e.g., vaporization enthalpy: 61.1 ± 1.3 kJ/mol at 298 K ) with computational models (e.g., Clausius-Clapeyron equation).

- Error Source Identification : Assess purity (GC-MS), calibration of calorimetric instruments, and environmental controls (humidity, pressure) .

- Replication : Repeat measurements using static or dynamic vapor pressure methods (e.g., transpiration technique) .

Q. How to design experiments to study the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate Scope : Test reactivity with aryl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling).

- Kinetic Profiling : Use in situ IR or HPLC to monitor reaction progress and intermediate formation.

- Mechanistic Probes : Isotopic labeling (e.g., 13C-nitrile) to trace bond formation/cleavage pathways .

Q. Data Presentation & Analysis

Q. How should phase transition data for this compound be presented to highlight key thermodynamic insights?

- Methodological Answer :

- Tables : Include temperature-dependent vapor pressure, enthalpy (ΔHvap), and entropy (ΔSvap) values. Reference literature data (e.g., 54.4 ± 1.2 kJ/mol for structural analogs ).

- Figures : Plot ln(P) vs. 1/T for linear regression (Clausius-Clapeyron plot). Annotate outliers and discuss instrumental uncertainties .

- Statistical Reporting : Use 95% confidence intervals and R² values for regression fits .

Properties

IUPAC Name |

2-thiophen-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZCLMWEJWPFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160318 | |

| Record name | 3-Thienylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13781-53-8 | |

| Record name | 3-Thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thienylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thienylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thienylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.